Flindulatin

Antifungal Candida albicans Natural Products

Flindulatin (CAS 521-44-8) is a poly-O-methylated flavonoid (3,7,8,4'-tetramethylherbacetin) from Waltheria indica & Colebrookea oppositifolia. It shows selective FLT3 inhibition (IC₅₀ 4.35 μM) but no broad antifungal activity (C. albicans MIC >32 μg/mL), making it an ideal negative control for antifungal SAR and a benchmark for kinase inhibitor optimization. Its TPSA (83.40 Ų) and XlogP (3.50) support ADMET modeling. Validated as an analytical standard for phytochemical QC. Order to enhance experimental reproducibility.

Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
Cat. No. B12322572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlindulatin
Molecular FormulaC19H18O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC
InChIInChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)16-19(25-4)15(21)14-12(20)9-13(23-2)17(24-3)18(14)26-16/h5-9,20H,1-4H3
InChIKeySQOMVBRIXCJFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flindulatin for Research Procurement: A Poly-O-methylated Flavonoid with Defined Antimycobacterial, Kinase, and Antifungal Profiles


Flindulatin (CAS: 521-44-8) is a poly-O-methylated flavonoid structurally defined as 5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (also known as 3,7,8,4'-tetramethylherbacetin) [1]. It is isolated from multiple plant species including Waltheria indica, Colebrookea oppositifolia, and Flindersia maculosa [2][3][4]. This compound is primarily employed as a biochemical research tool for investigating antimycobacterial mechanisms, kinase inhibition (specifically FLT3), and structure-activity relationships in antifungal flavonoid series.

Why Flindulatin Cannot Be Substituted with Generic Flavonoids in Targeted Research Applications


Flindulatin exhibits a specific poly-O-methylation pattern (3,7,8,4'-tetramethoxy substitution on the herbacetin scaffold) that distinguishes it from closely related flavonoid co-metabolites [1]. Unlike its structural analog 5-hydroxy-3,7,4'-trimethoxyflavone (which differs by a single methoxy group at position 8), Flindulatin demonstrates a distinct and narrow biological profile, lacking broad-spectrum antifungal activity (MIC >32 μg/mL against C. albicans) while retaining selective kinase inhibition (FLT3 IC50 4.35 μM) and moderate antimycobacterial effects [2][3][4]. Substituting Flindulatin with generic flavonoids (e.g., quercetin, apigenin) or even with closely related co-isolated compounds (e.g., vitexicarpin, chrysosplenol E) will invalidate experimental results in assays requiring its specific polypharmacology and physicochemical signature (TPSA 83.40 Ų, XlogP 3.50) [5].

Flindulatin: Quantitative Comparative Evidence for Scientific Selection


Flindulatin vs. Waltheriones and Co-Isolated Flavonoids: Candida albicans Antifungal Activity

In a direct head-to-head comparison within the same study, Flindulatin (compound 5) exhibited no significant growth inhibitory activity against Candida albicans (MIC >32 μg/mL), whereas ten other co-isolated compounds (waltheriones M-Q, 5(R)-vanessine, and several quinoline alkaloids) demonstrated potent activity with MIC values ≤32 μg/mL against both planktonic cells and biofilms [1]. This stark difference in antifungal efficacy, despite structural similarity to the active flavonoid 5-hydroxy-3,7,4'-trimethoxyflavone (compound 6), highlights the critical impact of the 8-O-methyl substitution pattern on biological activity [1].

Antifungal Candida albicans Natural Products

Flindulatin vs. Other Flavonoids: FLT3 Kinase Inhibition

Flindulatin demonstrates moderate inhibitory activity against the human FLT3 kinase, a validated target in acute myeloid leukemia (AML), with an IC50 value of 4.35 μM (4350 nM) in a fluorescence-based assay [1]. While this potency is lower than that of many optimized synthetic FLT3 inhibitors (which often exhibit IC50 values in the low nanomolar range), it provides a distinct biochemical fingerprint for Flindulatin among natural flavonoids. Notably, Flindulatin's FLT3 inhibition is more potent than its activity against CYP1A2 (IC50 30 μM) and CYP2C19 (inactive at concentrations tested), suggesting a degree of selectivity within this limited panel [1].

Kinase Inhibition FLT3 Cancer Research

Flindulatin vs. Scutellarein 4'-Methyl Ether: Antimycobacterial Activity Against M. tuberculosis

Flindulatin was evaluated alongside 11 other compounds isolated from Colebrookea oppositifolia for antimycobacterial activity. While the study reports that compounds 1, 7 (scutellarein 4'-methyl ether), and 8 (apigenin) exhibited inhibitory activity with IC50 values ranging from 8.1-55.0 μM in the active phase and 7.4-43.5 μM in the dormant phase, Flindulatin (compound 4) did not meet the activity threshold to be included in the reported active range [1]. This cross-study comparable result demonstrates that Flindulatin is significantly less active against M. tuberculosis H37Ra than its co-occurring flavonoid analogs, particularly scutellarein 4'-methyl ether, which differs in its hydroxylation and methylation pattern.

Antimycobacterial Mycobacterium tuberculosis Flavonoid

Flindulatin vs. Closely Related Flavonoids: In Silico ADMET and Physicochemical Profile

Computational ADMET predictions using admetSAR 2.0 reveal that Flindulatin possesses a favorable drug-likeness profile with a predicted human intestinal absorption (HIA) probability of 98.23%, Caco-2 permeability of 81.47%, and a high likelihood of being a P-glycoprotein inhibitor (88.39%) [1]. Its topological polar surface area (TPSA) is 83.40 Ų and calculated XlogP is 3.50 [1]. In contrast, the closely related flavonoid 5-hydroxy-3,7,4'-trimethoxyflavone (compound 6 in Cretton et al.), which differs only by lacking the 8-O-methyl group, would have a lower molecular weight (344.3 g/mol vs. 358.3 g/mol) and altered lipophilicity, potentially impacting membrane permeability and bioavailability [2].

ADMET Drug-likeness Flavonoid Computational Chemistry

Optimal Research and Industrial Applications for Flindulatin Based on Quantitative Evidence


Flavonoid Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

Given its inactivity against C. albicans (MIC >32 μg/mL) in direct comparison with active waltheriones and flavonoids from the same plant source [1], Flindulatin serves as an ideal negative control or scaffold for SAR studies. Researchers can use Flindulatin to investigate the detrimental effect of 8-O-methylation on antifungal activity, guiding the design of more potent flavonoid analogs with optimized substitution patterns.

Natural Product Kinase Inhibitor Research Targeting FLT3 in AML

Flindulatin's moderate FLT3 inhibitory activity (IC50 4.35 μM) provides a characterized starting point for medicinal chemistry optimization programs [1]. Its selectivity profile against CYP enzymes (IC50 30 μM for CYP1A2) can be leveraged to design analogs with improved kinase potency and reduced off-target metabolism, using Flindulatin as a benchmark compound in enzymatic and cellular assays.

In Silico ADMET and Permeability Model Development for O-Methylated Flavonoids

Flindulatin's well-defined physicochemical properties (TPSA 83.40 Ų, XlogP 3.50, MW 358.30 g/mol) and predicted ADMET profile (98.23% HIA, 81.47% Caco-2 permeability, 88.39% P-gp inhibition probability) make it a valuable tool for building and validating computational models that predict the absorption and transporter interactions of poly-O-methylated flavonoids [1]. Its distinct profile compared to less methylated analogs allows for the study of how incremental methylation impacts membrane permeability and efflux.

Phytochemical Fingerprinting and Metabolomics of Waltheria indica and Related Species

Flindulatin is a confirmed secondary metabolite of Waltheria indica and Colebrookea oppositifolia, and its isolation and structural characterization via NMR and MS are well-documented [1][2]. It serves as a reliable analytical standard for the phytochemical profiling, quality control, and metabolomic analysis of these plant species, ensuring accurate identification and quantification in complex botanical extracts.

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